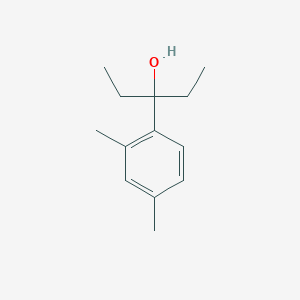

3-(2,4-Dimethylphenyl)-3-pentanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,4-dimethylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-13(14,6-2)12-8-7-10(3)9-11(12)4/h7-9,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDKKDCAANQGKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=C(C=C(C=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 2,4 Dimethylphenyl 3 Pentanol

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-(2,4-Dimethylphenyl)-3-pentanol, the FTIR spectrum is expected to reveal characteristic absorptions corresponding to its alcohol and substituted aromatic moieties.

The most prominent feature in the FTIR spectrum of a tertiary alcohol is the O-H stretching vibration, which typically appears as a broad and intense band in the region of 3500-3200 cm⁻¹. quimicaorganica.orgyoutube.com This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In the absence of hydrogen bonding, a sharper peak would be observed around 3650-3600 cm⁻¹. quimicaorganica.org

Another key diagnostic peak for a tertiary alcohol is the C-O stretching vibration, which is expected to be found in the 1210-1100 cm⁻¹ range. spectroscopyonline.com The precise position of this band can help distinguish it from primary and secondary alcohols, which exhibit their C-O stretches at lower wavenumbers. quimicaorganica.orgspectroscopyonline.com

The presence of the 2,4-dimethylphenyl group will give rise to several other characteristic absorptions. Aromatic C-H stretching vibrations are anticipated as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). pressbooks.pub The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. pressbooks.pub Furthermore, the substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in this region.

The aliphatic C-H stretching vibrations from the pentyl group and the methyl substituents on the ring will appear as strong absorptions in the 3000-2850 cm⁻¹ range. pressbooks.pub Bending vibrations for these aliphatic groups will be observed in the 1470-1365 cm⁻¹ region.

Table 1: Expected FTIR Absorption Bands for 3-(2,4-Dimethylphenyl)-3-pentanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak to Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Medium to Weak |

| C-H (Aliphatic) | Bending | 1470 - 1365 | Medium |

| C-O (Tertiary Alcohol) | Stretching | 1210 - 1100 | Strong |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Medium to Strong |

Raman Spectroscopy for Complementary Vibrational Fingerprinting and Structural Insights

Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations that result in a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the carbon skeleton and the aromatic ring of 3-(2,4-Dimethylphenyl)-3-pentanol.

In the Raman spectrum, the aromatic ring vibrations are often prominent. The benzene ring breathing mode, a symmetric vibration, is expected to produce a strong and sharp peak. For substituted benzenes, this typically appears around 1000 cm⁻¹. nih.govresearchgate.net The C=C stretching vibrations within the aromatic ring will also be visible in the 1600-1500 cm⁻¹ region. nih.govresearchgate.net The positions and relative intensities of these peaks can provide further confirmation of the substitution pattern on the benzene ring. aip.org

The aliphatic C-H stretching and bending vibrations will also be present in the Raman spectrum, typically in the 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively. While the O-H stretch is strong in FTIR, it is generally a weak and broad feature in the Raman spectrum of hydrogen-bonded alcohols. The C-O stretching vibration of the tertiary alcohol is also expected to be a weaker band in the Raman spectrum compared to its FTIR counterpart.

Table 2: Expected Raman Shifts for 3-(2,4-Dimethylphenyl)-3-pentanol

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |

| C=C (Aromatic) | Ring Stretching | 1600 - 1500 | Strong |

| C-H (Aliphatic) | Bending | 1470 - 1365 | Medium |

| Aromatic Ring | Ring Breathing | ~1000 | Strong, Sharp |

| C-O (Tertiary Alcohol) | Stretching | 1210 - 1100 | Weak |

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Definitive Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of 3-(2,4-Dimethylphenyl)-3-pentanol would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be derived.

If a suitable crystal were obtained, this technique would provide a wealth of information, including:

Definitive Molecular Structure: The exact bond lengths, bond angles, and torsion angles of the molecule would be determined, confirming the connectivity and conformation in the solid state.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be revealed, including details of any hydrogen bonding involving the hydroxyl group and other non-covalent interactions such as van der Waals forces and potential π-π stacking of the aromatic rings.

Crystallographic Data: Key parameters such as the unit cell dimensions (a, b, c, α, β, γ), space group, and the number of molecules in the asymmetric unit would be established. For example, the crystal structure of 1-pentanol (B3423595) has been determined to be monoclinic with the space group P2₁/c. researchgate.netresearchgate.net

Surface-Sensitive Spectroscopies for Interfacial Studies

The analysis of the surface properties of 3-(2,4-Dimethylphenyl)-3-pentanol is crucial for understanding its behavior in various applications where interfacial interactions are important. Surface-sensitive spectroscopic techniques provide detailed information about the elemental composition, chemical states, and molecular orientation at the material's surface, which can differ significantly from the bulk properties.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top 5-10 nanometers of a material's surface. This technique is based on the photoelectric effect, where X-ray irradiation of a sample causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its chemical environment, providing a detailed chemical fingerprint of the surface.

In the analysis of 3-(2,4-Dimethylphenyl)-3-pentanol, XPS can distinguish between the different carbon and oxygen environments within the molecule. The high-resolution XPS spectra of the C 1s and O 1s regions are of particular interest.

Detailed Research Findings

The C 1s spectrum of 3-(2,4-Dimethylphenyl)-3-pentanol is expected to be a complex envelope of peaks that can be deconvoluted to represent the various carbon species. The binding energies are influenced by the electronegativity of neighboring atoms. The primary reference for XPS is often the C 1s peak for adventitious carbon, set at a binding energy of 284.8 eV.

Aromatic Carbons (C-C, C-H): The six carbon atoms of the phenyl ring are expected to have binding energies in the range of 284.6 eV to 285.0 eV. The carbons directly bonded to the methyl groups and the tertiary pentanol (B124592) group may exhibit slight shifts in binding energy compared to the other aromatic carbons.

Aliphatic Carbons (C-C, C-H): The ethyl and methyl carbons of the pentyl group, as well as the methyl groups on the phenyl ring, will have binding energies characteristic of hydrocarbons, typically in the range of 285.0 eV to 285.5 eV.

Carbinol Carbon (C-OH): The tertiary carbon atom directly bonded to the hydroxyl group is expected to have a higher binding energy due to the electron-withdrawing effect of the oxygen atom. This peak would typically appear in the range of 286.0 eV to 287.0 eV.

The O 1s spectrum is expected to show a single major peak corresponding to the hydroxyl group.

Hydroxyl Oxygen (C-O-H): The oxygen in the tertiary alcohol group will have a characteristic binding energy. For organic alcohols, this is typically observed in the range of 532.0 eV to 533.7 eV xpsfitting.com.

The expected binding energies for the different atoms in 3-(2,4-Dimethylphenyl)-3-pentanol are summarized in the data tables below. These values are estimates based on data from analogous compounds and general principles of XPS.

Interactive Data Tables

Table 1: Predicted C 1s XPS Data for 3-(2,4-Dimethylphenyl)-3-pentanol

| Carbon Species | Predicted Binding Energy (eV) |

| Aromatic C-H | ~284.8 |

| Aromatic C-C (alkyl) | ~285.0 |

| Aliphatic C-C/C-H | ~285.2 |

| Carbinol C-OH | ~286.5 |

Table 2: Predicted O 1s XPS Data for 3-(2,4-Dimethylphenyl)-3-pentanol

| Oxygen Species | Predicted Binding Energy (eV) |

| Hydroxyl O-H | ~533.0 |

The relative peak areas in the high-resolution spectra would correspond to the stoichiometry of the different atoms in the molecule, providing quantitative information about the surface composition. For instance, the ratio of the integrated area of the C-OH peak to the total C 1s area should correlate with the molecular structure. Any deviation from the expected stoichiometry could indicate surface contamination or degradation.

Furthermore, analysis of the peak shapes and the presence of any shake-up satellite structures, particularly for the aromatic carbons, can provide additional information about the electronic structure and aromaticity at the surface.

Computational Chemistry and Theoretical Investigations of 3 2,4 Dimethylphenyl 3 Pentanol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.govresearchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

A foundational step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable arrangement (lowest energy). For 3-(2,4-Dimethylphenyl)-3-pentanol, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial. The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For aromatic compounds, these orbitals are often delocalized across the phenyl ring and can be influenced by substituents.

Table 1: Hypothetical DFT-Calculated Properties of 3-(2,4-Dimethylphenyl)-3-pentanol

| Property | Hypothetical Value | Significance |

| Optimized Ground State Energy | Value in Hartrees | Represents the total electronic energy at 0 K. |

| HOMO Energy | Value in eV | Indicates the electron-donating ability. |

| LUMO Energy | Value in eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Quantifies the overall polarity of the molecule. |

Note: This table presents hypothetical data that would be the target of DFT calculations.

Spectroscopic Property Prediction and Validation against Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical spectra can then be compared with experimental data to validate the accuracy of the computational model. While experimental NMR data for the related isomer, 2,4-dimethyl-3-pentanol, is available, a direct comparison for the title compound is not possible without dedicated research. sigmaaldrich.com The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT in structural elucidation. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis for Transformations

Computational methods can be employed to study potential chemical transformations of 3-(2,4-Dimethylphenyl)-3-pentanol. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For instance, the mechanism of its synthesis, likely a Grignard reaction involving a 2,4-dimethylphenylmagnesium halide and 3-pentanone (B124093), could be computationally explored to understand the reaction pathway and stereoselectivity. doubtnut.com

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its movement and interactions over time.

Conformational Analysis and Exploration of Energy Landscapes

3-(2,4-Dimethylphenyl)-3-pentanol possesses several rotatable bonds, leading to a complex conformational landscape. libretexts.org Conformational analysis involves identifying the different spatial arrangements (conformers) of the molecule and their relative energies. libretexts.orgyoutube.com Key rotations would include the C-C bonds of the pentyl group and the C-C bond connecting the phenyl ring to the tertiary carbon. The presence of bulky methyl groups on the phenyl ring would likely create significant steric hindrance, influencing the preferred conformations.

Table 2: Potential Torsional Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(phenyl)-C(aryl)-C(pentanol)-O | Rotation around the aryl-pentanol bond | Highly influenced by steric clash between the pentyl group and the ortho-methyl group on the phenyl ring. |

| C(ethyl)-C(pentanol)-C(ethyl)-C(methyl) | Rotation within the pentyl chain | Gauche and anti conformations would determine the overall shape and packing ability. |

Note: This table outlines key dihedral angles that would be investigated in a conformational analysis.

Intermolecular Interactions and Solvation Studies in Various Media

MD simulations are particularly useful for studying how 3-(2,4-Dimethylphenyl)-3-pentanol interacts with itself and with solvent molecules. nih.govnih.gov The hydroxyl group is capable of forming hydrogen bonds, which would be a dominant intermolecular interaction. The dimethylphenyl group would contribute to van der Waals and potentially π-π stacking interactions. Solvation studies in different media (e.g., polar and non-polar solvents) would reveal how the solvent affects the molecule's conformation and aggregation behavior. nih.gov

Chemical Reactivity and Synthetic Transformations of 3 2,4 Dimethylphenyl 3 Pentanol

Reactions at the Tertiary Alcohol Moiety

The tertiary alcohol group in 3-(2,4-Dimethylphenyl)-3-pentanol is a key site for synthetic transformations. Its reactivity is influenced by the steric bulk of the surrounding ethyl and 2,4-dimethylphenyl groups, which can affect reaction rates and accessibility for reagents.

Oxidation Reactions to Ketones and Other Oxygenated Derivatives

The oxidation of tertiary alcohols, such as 3-(2,4-Dimethylphenyl)-3-pentanol, is generally challenging under standard conditions because they lack a hydrogen atom on the carbinol carbon. Consequently, they are resistant to oxidation by common reagents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under neutral or basic conditions. libretexts.org

However, under harsh, acidic conditions, oxidation can occur, often accompanied by cleavage of carbon-carbon bonds. For instance, treatment with hot, acidic potassium permanganate can lead to the breakdown of the molecule, yielding smaller carboxylic acids and ketones. masterorganicchemistry.com More selective oxidation of benzylic C-H bonds can be achieved using specialized reagents. acs.orgnih.gov While direct oxidation of the tertiary alcohol is not typical, oxidative degradation can provide information about the molecular structure.

A more synthetically useful approach for generating ketones from tertiary alcohols involves a two-step process: dehydration to an alkene followed by oxidative cleavage of the resulting double bond.

Dehydration Pathways Leading to Alkene Formation

The acid-catalyzed dehydration of 3-(2,4-Dimethylphenyl)-3-pentanol is a facile reaction that proceeds via an E1 mechanism. libretexts.orglibretexts.orgscience-revision.co.uk Protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, converts it into a good leaving group (water). Departure of the water molecule generates a relatively stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of one or more alkene products.

Due to the structure of 3-(2,4-Dimethylphenyl)-3-pentanol, multiple alkene isomers can be formed, with the major product typically being the most thermodynamically stable alkene (Zaitsev's rule). libretexts.org The expected major and minor alkene products are outlined in the table below. The reaction is generally favored by higher temperatures. libretexts.orglibretexts.org

Table 1: Predicted Products of Acid-Catalyzed Dehydration of 3-(2,4-Dimethylphenyl)-3-pentanol

| Product Name | Structure | Product Type | Typical Conditions |

|---|---|---|---|

| (E/Z)-3-(2,4-Dimethylphenyl)pent-2-ene | Major (Zaitsev Product) | H₂SO₄ or H₃PO₄, heat |

Esterification and Etherification Reactions for Derivative Synthesis

Esterification:

The direct esterification of sterically hindered tertiary alcohols like 3-(2,4-Dimethylphenyl)-3-pentanol with carboxylic acids is often difficult due to steric hindrance around the hydroxyl group, which impedes the approach of the carboxylic acid. quora.com Standard Fischer esterification conditions (acid catalyst, excess alcohol) are generally ineffective.

To overcome this steric hindrance, more reactive acylating agents are typically employed. The use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of the corresponding ester. acs.orgresearchgate.net These methods proceed through a more reactive intermediate, making the reaction feasible even with bulky tertiary alcohols. acs.orgresearchgate.net

Table 2: Representative Esterification Reactions of Hindered Tertiary Alcohols

| Alcohol Substrate | Acylating Agent | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| tert-Butyl alcohol | Pivalic anhydride | MgBr₂, Et₃N | tert-Butyl pivalate | acs.org |

| 2-Methylbutan-2-ol | Naproxen | DMAP | 2-Methylbutan-2-yl naproxenate | researchgate.net |

Etherification:

Similar to esterification, the synthesis of ethers from the sterically hindered 3-(2,4-Dimethylphenyl)-3-pentanol presents challenges. The classic Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols due to competing elimination reactions. nih.gov

Alternative methods for the synthesis of hindered ethers often involve the formation of a carbocation intermediate under acidic conditions, which is then trapped by an alcohol. rsc.org More modern approaches utilize reductive etherification techniques or specialized catalysts to facilitate the formation of sterically demanding ethers. For example, triflic acid-catalyzed reductive etherification using a silane (B1218182) reducing agent has been shown to be effective for the etherification of hindered tertiary alcohols like tert-butanol. nih.gov

Reactions Involving the Aromatic Ring System

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The two methyl groups on the aromatic ring are ortho, para-directing. libretexts.org In 1,3-disubstituted systems like m-xylene (B151644) (1,3-dimethylbenzene), the directing effects of the two methyl groups reinforce each other, strongly activating the positions ortho and para to both groups. For 3-(2,4-Dimethylphenyl)-3-pentanol, the tertiary alcohol substituent, while bulky, is not expected to significantly alter the directing effects of the methyl groups electronically.

Halogenation:

The halogenation of 3-(2,4-Dimethylphenyl)-3-pentanol with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is expected to occur readily. libretexts.orglibretexts.org The electrophile will preferentially substitute at the positions most activated by the methyl groups. The primary product would be substitution at the 5-position, which is ortho to the C4-methyl group and para to the C2-methyl group. Substitution at the 3-position is also possible but may be sterically hindered by the adjacent pentanol (B124592) substituent. Halogenation of m-xylene is known to be significantly faster than that of its ortho or para isomers. askfilo.comaskfilo.com

Nitration:

Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), will also be directed by the activating methyl groups. sciencemadness.orgjst.go.jpacs.org The major product is expected to be the 5-nitro derivative. The reaction conditions, such as the acid ratio and temperature, can influence the yield and the formation of dinitrated byproducts. sciencemadness.orgresearchgate.net

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on 3-(2,4-Dimethylphenyl)-3-pentanol

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 3-(5-Bromo-2,4-dimethylphenyl)-3-pentanol |

Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Halogenated Derivatives

Aryl halides derived from the halogenation of 3-(2,4-Dimethylphenyl)-3-pentanol are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org Common examples include the Suzuki, Stille, Negishi, and Buchwald-Hartwig amination reactions. libretexts.orgnih.gov

For instance, a 5-bromo derivative of 3-(2,4-Dimethylphenyl)-3-pentanol could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. The efficiency and success of these reactions depend on the choice of catalyst, ligands, base, and solvent. uni-muenchen.de These reactions are generally tolerant of a wide range of functional groups, and the tertiary alcohol moiety is expected to be compatible with typical cross-coupling conditions.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System (Precursor/Ligand) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | Biaryl | libretexts.org |

| Negishi Coupling | Alkyl Bromide | Alkylzinc Halide | Pd₂(dba)₃ / PCyp₃ | Alkylated Arene | nih.gov |

Derivatization Strategies for Functional Material Development

The development of functional materials from 3-(2,4-Dimethylphenyl)-3-pentanol hinges on the chemical transformation of its tertiary hydroxyl group. This functionalization is key to integrating the molecule into larger polymeric structures or imparting desired chemical and physical properties. The bulky 2,4-dimethylphenyl group offers inherent thermal and chemical stability, while the tertiary nature of the alcohol presents unique challenges and opportunities in its reactivity. General strategies for the derivatization of tertiary alcohols can be adapted to this specific compound to create a range of functional monomers and polymer precursors. latech.edubyjus.comwikipedia.orgsolubilityofthings.comlibretexts.org

Key derivatization pathways for 3-(2,4-Dimethylphenyl)-3-pentanol can be categorized into several main types of reactions, each leading to a class of derivatives with distinct potential applications in material science. These include esterification to form acrylate (B77674) or methacrylate (B99206) monomers, etherification to produce precursors for epoxy resins, and reactions to form the basis of polycarbonates.

One of the most direct routes to creating polymerizable monomers from 3-(2,4-Dimethylphenyl)-3-pentanol is through esterification with acrylic acid or methacrylic acid and their derivatives. nih.govresearchgate.netgoogle.com This process would yield the corresponding acrylate or methacrylate monomers. These monomers, containing a vinyl group, are amenable to free-radical polymerization, a widely used industrial process for creating a vast array of plastic materials. The bulky aromatic side group from the parent alcohol would be expected to impart properties such as increased glass transition temperature (Tg), improved thermal stability, and enhanced mechanical strength to the resulting polymers. While direct esterification of tertiary alcohols can be challenging, alternative methods using acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base can be employed to synthesize these monomers.

Another significant derivatization strategy involves the etherification of 3-(2,4-Dimethylphenyl)-3-pentanol. Reaction with epichlorohydrin, for instance, can produce a glycidyl (B131873) ether derivative. google.comnih.govgoogleapis.comgoogle.com This derivative is a key building block for epoxy resins. Epoxy resins are a critical class of thermosetting polymers known for their exceptional adhesion, chemical resistance, and mechanical properties. The incorporation of the 2,4-dimethylphenyl moiety into the epoxy backbone could enhance the thermal stability and hydrophobicity of the cured resin, making it suitable for high-performance coatings, adhesives, and composite materials.

The synthesis of polycarbonates represents another avenue for the utilization of 3-(2,4-Dimethylphenyl)-3-pentanol in functional materials. uwb.edu.plmdpi.comresearchgate.netcolab.ws This can be achieved through a phosgene-free route involving transesterification with a carbonate source like diphenyl carbonate or dimethyl carbonate. The resulting polycarbonate would feature the bulky 3-(2,4-dimethylphenyl)-3-pentyl side groups. These bulky groups would likely disrupt polymer chain packing, leading to amorphous materials with potentially high transparency and good solubility in organic solvents. Furthermore, the rigid aromatic ring could contribute to a high glass transition temperature and good dimensional stability.

The following table summarizes these potential derivatization strategies for 3-(2,4-Dimethylphenyl)-3-pentanol and the anticipated properties of the resulting functional materials.

| Derivatization Strategy | Reactant(s) | Resulting Functional Group | Potential Polymer Type | Anticipated Material Properties |

| (Meth)Acrylation | Acrylic acid/Methacrylic acid or their acid chlorides | (Meth)Acrylate Ester | Poly(meth)acrylates | High Tg, Thermal Stability, Mechanical Strength |

| Glycidyl Etherification | Epichlorohydrin | Glycidyl Ether | Epoxy Resins | High Thermal Stability, Chemical Resistance, Adhesion |

| Polycarbonate Formation | Diphenyl Carbonate/Dimethyl Carbonate | Carbonate | Polycarbonates | High Tg, Transparency, Good Solubility |

It is important to note that while these derivatization strategies are well-established for other alcohols, their specific application to 3-(2,4-Dimethylphenyl)-3-pentanol would require detailed experimental investigation to optimize reaction conditions and fully characterize the properties of the resulting materials. The steric hindrance imposed by the tertiary carbon and the bulky aromatic group may necessitate the use of specialized catalysts or reaction conditions to achieve high yields and purity of the desired derivatives. Future research in this area will be crucial to fully unlock the potential of 3-(2,4-Dimethylphenyl)-3-pentanol as a versatile building block for a new generation of functional materials.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced applications of the chemical compound 3-(2,4-Dimethylphenyl)-3-pentanol in the areas outlined. Extensive searches for its role as a synthetic intermediate for complex molecules, its use in chiral systems, applications in polymer chemistry, its incorporation into novel reagents and catalysts, or its potential in separation technologies did not yield any relevant research findings.

This suggests that 3-(2,4-Dimethylphenyl)-3-pentanol is likely a compound that has not been extensively studied or reported for these specific advanced applications in publicly accessible literature. Therefore, the generation of a detailed, scientifically accurate article adhering to the provided outline is not possible at this time.

Conclusion and Future Research Perspectives for 3 2,4 Dimethylphenyl 3 Pentanol

Summary of Key Research Insights and Current Understanding

Identification of Promising Avenues for Future Investigation and Underexplored Research Questions

Given the lack of existing data, the entire field of study for 3-(2,4-Dimethylphenyl)-3-pentanol represents an underexplored research area. Promising avenues for future investigation would logically begin with its fundamental chemical characterization. Foundational research questions would include:

Synthesis and Purification: What are the most efficient and scalable synthetic routes to produce high-purity 3-(2,4-Dimethylphenyl)-3-pentanol?

Spectroscopic and Physicochemical Characterization: What are its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectra? What are its melting point, boiling point, solubility, and other key physical properties?

Chemical Reactivity: How does the steric hindrance from the ortho-methyl group on the phenyl ring influence the reactivity of the tertiary alcohol?

Potential Applications: Could this compound have applications as a building block in medicinal chemistry, materials science, or as a specialty solvent?

Broader Implications for Chemical Science and Related Disciplines

Without specific research findings, any discussion of the broader implications of 3-(2,4-Dimethylphenyl)-3-pentanol remains speculative. However, the study of such a molecule could contribute to a deeper understanding of structure-property relationships in organic chemistry. For instance, comparing its properties to those of its isomers, such as 3-(3,4-Dimethylphenyl)-3-pentanol, could provide valuable insights into how substituent placement on an aromatic ring affects molecular interactions and reactivity.

Q & A

Basic Questions

Q. What are the established synthetic pathways for 3-(2,4-Dimethylphenyl)-3-pentanol, and what are the critical reaction conditions?

- Methodological Answer : A common route involves the Grignard reaction between 2,4-dimethylphenylmagnesium bromide and 3-pentanone, followed by acid quenching. Key conditions include anhydrous solvents (e.g., THF), controlled temperature (0–5°C during addition), and inert atmosphere (N₂/Ar). Purification typically requires column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the tertiary alcohol . Alternative methods may include catalytic hydrogenation of ketone precursors or organometallic additions.

Q. Which spectroscopic techniques are most effective for characterizing 3-(2,4-Dimethylphenyl)-3-pentanol?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the structure via diagnostic peaks: δ 1.2–1.6 ppm (pentanol CH₂/CH₃), δ 6.8–7.2 ppm (aromatic protons), and a broad singlet for the hydroxyl group (~2.0 ppm, exchangeable with D₂O).

- IR : A strong O–H stretch (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 220.3 (calculated for C₁₃H₂₀O) and fragmentation patterns (e.g., loss of H₂O or alkyl groups).

- XRD : For crystalline samples, SHELX-based refinement (e.g., SHELXL) resolves bond lengths/angles and steric effects from the 2,4-dimethylphenyl group .

Q. What are the key physical properties (e.g., solubility, logP) of 3-(2,4-Dimethylphenyl)-3-pentanol, and how do they influence experimental design?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-(2,4-Dimethylphenyl)-3-pentanol derivatives?

- Methodological Answer : Contradictions often arise from structural analogs (e.g., halogen vs. methyl substituents) or assay variability. Strategies include:

- Comparative SAR Studies : Synthesize derivatives with controlled substituent variations (e.g., 3-(3-chloro-4-fluorophenyl)-3-pentanol ) and test under standardized conditions (e.g., MIC assays for antimicrobial activity).

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to quantify potency differences.

- Meta-Analysis : Cross-reference PubChem/CAS data to identify inconsistencies in bioactivity datasets .

Q. What computational approaches are used to model the electronic structure and reactivity of 3-(2,4-Dimethylphenyl)-3-pentanol?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., hydroxyl group) and steric hindrance from the 2,4-dimethylphenyl group.

- QSPR Models : Correlate logP with bioactivity using descriptors like polar surface area (PSA) and molar refractivity.

- Molecular Dynamics (MD) : Simulate solvent interactions to design stable formulations. Tools like Gaussian or ORCA are recommended .

Q. How does the steric environment of the 2,4-dimethylphenyl group affect the chemical reactivity of 3-(2,4-Dimethylphenyl)-3-pentanol in substitution reactions?

- Methodological Answer : The ortho-methyl groups create steric bulk, slowing SN2 reactions at the hydroxyl-bearing carbon. Instead, SN1 mechanisms or acid-catalyzed eliminations dominate. For example, treatment with H₂SO₄ may favor dehydration to alkenes over nucleophilic substitution. Steric maps generated via XRD or computational modeling (e.g., VSEPR) can quantify spatial constraints .

Q. What are the challenges in determining the crystal structure of 3-(2,4-Dimethylphenyl)-3-pentanol, and how can SHELX software aid in this process?

- Methodological Answer : Challenges include low crystallinity due to flexible pentanol chain and hydrophobic packing. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.